3-Azaspiro[5.6]dodecane-2,4-dione

Medicinal Chemistry Conformational Analysis Scaffold Design

Researchers seeking rigid, fragment-like scaffolds for drug discovery often encounter conformational flexibility that complicates SAR interpretation. 3-Azaspiro[5.6]dodecane-2,4-dione (CAS 1078-89-3) eliminates this variable with its locked spiro[5.6] system (0 rotatable bonds, MW 195.26 g/mol). • Zero rotatable bonds-probe entropic contributions to ligand-protein binding without conformational noise • Dual 2,4-dione ketone functionalities enable parallel derivatization at two vectors • ≥98% purity with Certificate of Analysis for reproducible fragment screening and library synthesis

Molecular Formula C11H17NO2
Molecular Weight 195.26
CAS No. 1078-89-3
Cat. No. B1649904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azaspiro[5.6]dodecane-2,4-dione
CAS1078-89-3
Molecular FormulaC11H17NO2
Molecular Weight195.26
Structural Identifiers
SMILESC1CCCC2(CC1)CC(=O)NC(=O)C2
InChIInChI=1S/C11H17NO2/c13-9-7-11(8-10(14)12-9)5-3-1-2-4-6-11/h1-8H2,(H,12,13,14)
InChIKeyTYAICTUSXVUMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azaspiro[5.6]dodecane-2,4-dione Chemical Profile


3-Azaspiro[5.6]dodecane-2,4-dione (CAS 1078-89-3) is a spirocyclic glutarimide derivative characterized by a fused bicyclic system sharing a single spiro carbon atom between a 5-membered and 6-membered ring . Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol . The compound features a conformationally rigid spiro[5.6] scaffold with zero rotatable bonds (calculated) and possesses dual ketone functionalities (2,4-dione) that provide synthetic versatility . Commercially, it is available at research-grade purity (typically ≥98%) from multiple vendors for use as a synthetic intermediate or scaffold for medicinal chemistry applications .

Rigid spiro[5.6] scaffold for conformational SAR exploration
Dual ketone handles enable synthetic diversification
Research-grade purity supports multi-step synthesis workflows

Structural Uniqueness of 3-Azaspiro[5.6]dodecane-2,4-dione


While the azaspiroalkanedione class encompasses several bioactive scaffolds (e.g., 8-azaspiro[4.5]decane-7,9-dione in buspirone), simple substitution between analogs is not feasible due to fundamental differences in ring size, spiro-junction geometry, and functional group positioning. The [5.6] spiro system of 3-Azaspiro[5.6]dodecane-2,4-dione creates a distinct three-dimensional vectorial arrangement of the glutarimide pharmacophore that cannot be reproduced by the more common [4.5] spiro systems [1]. This structural divergence manifests in altered conformational landscapes, intermolecular interaction profiles, and physicochemical properties, which directly impact synthetic utility, biological target engagement, and intellectual property considerations [2]. Consequently, any generic substitution—even with close structural relatives—introduces uncontrolled variables that can compromise experimental reproducibility and regulatory compliance in both research and industrial settings.

Target Scaffold
[5.6] spiro system with 7-membered ring
Unique vectorial exit angles
Distinct conformational landscape
Common Azaspirone Scaffold
[4.5] spiro system (e.g., buspirone core)
Different pharmacophore orientation
Physicochemical profile may shift

3-Azaspiro[5.6]dodecane-2,4-dione vs. Closest Analogs


Spiro Ring Size: [5.6] vs. [4.5] Conformational Restriction

The [5.6] spiro system in 3-Azaspiro[5.6]dodecane-2,4-dione provides a distinct three-dimensional scaffold compared to the more common [4.5] spiro system found in buspirone-related intermediates such as 8-azaspiro[4.5]decane-7,9-dione. The larger 7-membered ring in the [5.6] system introduces unique vectorial exit angles for substituents, which can be critical for target binding and scaffold optimization in medicinal chemistry programs [1].

Spiro Ring Geometry
Class-level
Target [5.6] system
Comparator [4.5] system
Vectorial exit angles may impact target engagement
In silico analysis; experimental validation required
Medicinal Chemistry Conformational Analysis Scaffold Design

Molecular Rigidity: Absence of Rotatable Bonds

The calculated number of rotatable bonds for 3-Azaspiro[5.6]dodecane-2,4-dione is zero, indicating complete conformational restriction of the spirocyclic core. This contrasts with linear or less rigid analogs that possess multiple rotatable bonds, leading to entropic penalties upon binding. This property is advantageous for fragment-based drug discovery and for building libraries of conformationally constrained analogs .

Rotatable Bonds
Data to verify
0
Complete conformational restriction supports rigid scaffold design
Computed property; experimental confirmation advised
Physicochemical Properties Conformational Restriction Scaffold Rigidity

Purity and Commercial Availability

3-Azaspiro[5.6]dodecane-2,4-dione is commercially available from multiple reputable vendors with a standard purity of ≥98% (HPLC). This high purity is essential for its use as a building block in multi-step syntheses, minimizing the risk of side reactions and ensuring reproducible yields in subsequent transformations .

Purity (HPLC)
Data to verify
≥98%
Supports multi-step synthesis with minimal side reactions
Vendor specification; independent verification recommended
Procurement Quality Control Synthetic Intermediate

Molecular Weight vs. Common Spirocyclic Glutarimides

The molecular weight of 3-Azaspiro[5.6]dodecane-2,4-dione (195.26 g/mol) is significantly lower than that of many functionalized azaspiroalkanedione derivatives, making it an attractive starting point for fragment-based drug discovery and for building libraries of novel compounds with optimal lead-like properties [1].

Molecular Weight
Class-level
195.26 g/mol
Fragment-like profile may support lead optimization
Compared to buspirone-class azaspiranes (>375 g/mol)
Physicochemical Properties Scaffold Design Medicinal Chemistry

Applications of 3-Azaspiro[5.6]dodecane-2,4-dione


Fragment-Based Drug Discovery Scaffold

The rigid, low molecular weight spiro[5.6] scaffold of 3-Azaspiro[5.6]dodecane-2,4-dione makes it an ideal starting point for fragment-based drug discovery. Its zero rotatable bonds and relatively small size (195.26 g/mol) allow it to efficiently explore chemical space while maintaining favorable physicochemical properties. Researchers can use this core to generate diverse libraries of novel compounds with potential activity against a wide range of biological targets [1].

Synthetic Intermediate for Azaspiroalkanedione Drugs

As a building block for the synthesis of more complex azaspiroalkanedione derivatives, 3-Azaspiro[5.6]dodecane-2,4-dione can serve as a key intermediate in the preparation of novel analogs of known anxiolytic and antidepressant drugs, such as buspirone and gepirone. Its [5.6] spiro system provides a distinct three-dimensional framework that can be exploited to generate analogs with potentially improved selectivity or pharmacokinetic properties [2].

Conformational Probe for SAR Studies

The complete conformational restriction of the spirocyclic core (0 rotatable bonds) makes 3-Azaspiro[5.6]dodecane-2,4-dione an excellent tool for probing the role of molecular rigidity in ligand-protein interactions. By comparing its activity with more flexible analogs, researchers can gain valuable insights into the entropic contributions to binding and design more potent and selective drug candidates.

Application
Selection Property
Validation Focus
Fragment-based scaffold libraries
Conformationally restricted, low-MW core
Ligand efficiency and binding entropy profiling
Azaspiroalkanedione analog synthesis
Distinct [5.6] spiro junction geometry
Pharmacophore SAR and selectivity profiling
Conformational SAR probe studies
Fully restricted spirocyclic core
Entropic contribution to target engagement

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